molecular formula C16H26O2 B3176134 6-(4-Phenylbutoxy)hexan-1-ol CAS No. 97664-53-4

6-(4-Phenylbutoxy)hexan-1-ol

Cat. No.: B3176134
CAS No.: 97664-53-4
M. Wt: 250.38 g/mol
InChI Key: NUXBXLTZPPGBJD-UHFFFAOYSA-N
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Description

6-(4-Phenylbutoxy)hexan-1-ol is a chemical compound with the CAS Number: 97664-53-4. It has a molecular weight of 250.38 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H26O2/c17-13-7-1-2-8-14-18-15-9-6-12-16-10-4-3-5-11-16/h3-5,10-11,17H,1-2,6-9,12-15H2 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

6-(4-Phenylbutoxy)hexan-1-ol has been explored in the synthesis of novel compounds. For example, it was used in synthesizing peripheral and non-peripheral zinc and cobalt phthalocyanines, which were characterized for their aggregation properties in various solvents like chloroform and dimethylsulfoxide (Bıyıklıoğlu & Acar, 2012).

Development of Optical and Electrochromic Materials

This compound has been utilized in the development of electrochromic materials. Its incorporation into the pyrrole ring of dithienylpyrrole-based conducting polymers was studied to understand the effects on electrochromic properties. These studies indicated significant color changes in the polymers when oxidized and reduced (Chang et al., 2014).

Investigation in Liquid Crystal Behavior

The compound has also been implicated in research on liquid crystals. Investigations into the phase behavior of mixtures containing this compound and its derivatives have provided new insights into the liquid crystal behavior of hydrogen-bonded mixtures. Temperature-dependent FTIR spectroscopy was utilized to study these mixtures, revealing complex arrangements and phase transitions (Paterson et al., 2015).

Role in Catalysis and Selectivity Studies

Another area of application is in catalysis and selectivity studies. For instance, research into the oxidation of multi-functional group molecules like 2-hexen-1-ol and 1-hexen-3-ol, using supported gold and palladium catalysts, aimed to determine if selective oxidation of either the alcohol or alkene functional group is possible. The study indicated complex reaction pathways and highlighted the potential of manipulating catalyst composition to enhance selectivity (Alshammari et al., 2013).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for 6-(4-Phenylbutoxy)hexan-1-ol can be found online . It’s important to handle this chemical with appropriate safety measures.

Properties

IUPAC Name

6-(4-phenylbutoxy)hexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O2/c17-13-7-1-2-8-14-18-15-9-6-12-16-10-4-3-5-11-16/h3-5,10-11,17H,1-2,6-9,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXBXLTZPPGBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCOCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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